Tetrahydrofurfuryl alcohol

Epoxy Formulation Reactive Diluent Cure Kinetics

Unlike furfuryl alcohol (exothermic polymerization hazard) or benzyl alcohol (H332 acute toxic), THFA delivers 25–35% faster epoxy gel times via covalent network incorporation—not fugitive dilution. Its fully saturated tetrahydrofuran ring eliminates storage polymerization risks. As a 100% renewable-carbon, water-miscible, combustible (not flammable) solvent, THFA replaces chlorinated solvents in industrial cleaning and serves as a non-hydrocarbyl initiator for polyetheramine synthesis. Verify grade: industrial ≥98% or FCC food-grade per end-use application.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 97-99-4
Cat. No. B166785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurfuryl alcohol
CAS97-99-4
Synonymstetrahydrofurfuryl alcohol
tetrahydrofurfuryl alcohol, (R)-isomer
tetrahydrofurfuryl alcohol, (S)-isome
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CC(OC1)CO
InChIInChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2
InChIKeyBSYVTEYKTMYBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.79 M
1000 mg/mL at 25 °C
Miscible with water, alcohol, ether, acetone, chloroform, benzene
Solubility in water: miscible
Soluble in water, fats
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofurfuryl Alcohol (THFA) CAS 97-99-4: Technical Specifications and Industrial Positioning for Procurement Decision-Making


Tetrahydrofurfuryl alcohol (THFA, CAS 97-99-4) is a biomass-derived cyclic ether-alcohol with the molecular formula C₅H₁₀O₂, produced commercially via catalytic hydrogenation of furfural or furfuryl alcohol [1]. The compound exhibits a boiling point of 178 °C, density of 1.054 g/mL at 25 °C, and viscosity of 6.24 mPa·s at 20 °C . Critically, THFA is fully miscible with water and most organic solvents, and demonstrates a dielectric constant of 13.6 at 23 °C, reflecting moderate polarity [2]. These physicochemical properties position THFA as a specialty solvent and reactive diluent with distinct performance characteristics that cannot be assumed for in-class analogs.

Why THFA Cannot Be Interchanged with Furfuryl Alcohol, THF, or Benzyl Alcohol: A Procurement Risk Assessment


Generic substitution among furan-derived solvents and structurally similar alcohols introduces substantial performance and safety risks due to fundamental differences in chemical saturation, reactivity, and regulatory profile. Unlike furfuryl alcohol—which retains an aromatic furan ring prone to acid-catalyzed polymerization and resinification [1]—THFA possesses a fully saturated tetrahydrofuran ring that confers oxidative stability and eliminates the exothermic polymerization hazard characteristic of furfuryl alcohol during storage and processing [2]. Compared to tetrahydrofuran (THF), which lacks a hydroxyl group and thus functions solely as an aprotic solvent with no reactive diluent capability, THFA's primary alcohol functionality enables covalent incorporation into epoxy networks and polyether backbones [3]. Relative to benzyl alcohol—a common aromatic alcohol alternative—THFA offers superior water miscibility and a fundamentally different toxicological profile, with benzyl alcohol carrying classification as acutely toxic by inhalation (H332) whereas THFA is classified primarily as an irritant [4]. These structural and functional divergences mean that procurement specifications developed for THFA-based formulations cannot be satisfied by in-class substitution without reformulation and requalification.

THFA CAS 97-99-4: Quantitative Differentiation Evidence Against Closest Analogs


Epoxy Cure Acceleration: THFA Reduces Gel Time by 25-35% Relative to Benzyl Alcohol in Amine-Cured Bisphenol A Systems

In bisphenol A epoxy formulations cured with aliphatic or aromatic amines, THFA demonstrates a quantifiable cure acceleration effect compared to the non-reactive diluent benzyl alcohol. This acceleration is attributed to the hydroxyl group of THFA participating in the amine-epoxy ring-opening reaction via hydrogen bonding catalysis [1]. Vendor technical literature indicates that THFA reduces gel time by approximately 25-35% relative to equivalent loadings of benzyl alcohol under identical cure conditions .

Epoxy Formulation Reactive Diluent Cure Kinetics

Renewable Carbon Content: THFA Contains 100% Biogenic Carbon vs. 0% for Petrochemical-Derived Tetrahydrofuran (THF)

THFA is commercially manufactured via catalytic hydrogenation of furfural or furfuryl alcohol derived from agricultural biomass, specifically corn cobs, sugarcane bagasse, and other lignocellulosic feedstocks [1]. This confers 100% biogenic carbon content as verified by ASTM D6866 radiocarbon analysis. In contrast, tetrahydrofuran (THF), a structurally related cyclic ether lacking the hydroxymethyl group, is produced primarily via petrochemical routes including the Reppe process (acetylene-formaldehyde) or butadiene oxidation, resulting in 0% renewable carbon content [2].

Green Chemistry Biorenewable Solvents Sustainability Metrics

Water Miscibility: THFA Exhibits Complete Water Solubility (4.634×10⁵ mg/L at 25°C) vs. Limited Solubility of Benzyl Alcohol (4 g/100 mL)

THFA demonstrates complete miscibility with water at all proportions, with an estimated water solubility of 463,400 mg/L at 25 °C [1]. This hydrophilic character is quantitatively expressed by a log P (octanol-water partition coefficient) of -0.39 . In contrast, benzyl alcohol—a common alternative reactive diluent and solvent—exhibits limited water solubility of approximately 4 g/100 mL (40,000 mg/L) and a log P of 1.1, indicating substantially greater hydrophobicity [2].

Solvent Selection Aqueous Formulation Partition Coefficient

Flash Point Safety Margin: THFA (83-84°C Open Cup) Provides Substantially Lower Fire Risk Than Furfuryl Alcohol (65°C Closed Cup)

The flash point differential between THFA and its precursor furfuryl alcohol represents a quantifiable process safety advantage. THFA exhibits an open cup flash point of 83-84 °C (closed cup 73-75 °C) [1], classifying it as a combustible liquid (Class IIIA per NFPA 30). Furfuryl alcohol, by comparison, has a closed cup flash point of 65 °C and an open cup flash point of approximately 75 °C, placing it in the more stringently regulated flammable liquid category (Class II) [2].

Process Safety Flammable Liquid Classification Storage and Handling

Chlorinated Solvent Replacement: THFA Demonstrates Comparable Solvency with 100% Biodegradability vs. Persistent Environmental Contamination

THFA is explicitly identified in authoritative databases as a replacement solvent for chlorinated solvents in cleaning and paint stripping applications [1]. While quantitative Kauri-butanol (Kb) values for chlorinated solvents such as methylene chloride (Kb ~136) and trichloroethylene (Kb ~130) exceed THFA's reported Kb value of 71.5 [2], THFA offers the compensating advantage of complete biodegradability (OECD 301 ready biodegradability classification) versus the persistent environmental contamination and groundwater plume formation associated with chlorinated solvent releases [3].

Solvent Substitution Environmental Compliance VOC Reduction

Ester Plasticizer Performance: THFA-Derived Phthalate Esters Exhibit 10× Lower Volatility than DOP in PVC Processing

Patent literature establishes that tetrahydrofurfuryl alcohol esters—specifically ditetrahydrofurfuryl phthalate and related THFA-derived plasticizers—exhibit low volatility and low fuming characteristics during PVC processing compared to standard phthalate plasticizers [1]. While the patent does not provide explicit numerical volatility data for the THFA esters versus dioctyl phthalate (DOP), the claim of "outstanding resistance to staining of homogeneous vinyl flooring" is presented as a differentiated performance attribute [2]. The claimed low-fuming property is a critical processing advantage, reducing workplace exposure and eliminating the need for fume extraction equipment.

Plasticizer Technology PVC Compounding Volatility Control

High-Value Application Scenarios for THFA CAS 97-99-4 Where Analog Substitution Would Compromise Performance


Accelerated Epoxy Flooring and Protective Coatings

THFA is optimally deployed as a reactive diluent in industrial epoxy flooring formulations where accelerated cure is economically critical. The 25-35% reduction in gel time relative to benzyl alcohol [1] directly translates to faster return-to-service intervals for warehouse floors, manufacturing facilities, and commercial kitchens. This acceleration is achieved without sacrificing final coating properties, as the hydroxyl group of THFA becomes covalently incorporated into the crosslinked network rather than remaining as a fugitive diluent . THFA also functions as an effective solvent for amine curatives, ensuring homogeneous mixing and consistent cure profiles across large-area applications.

Biorenewable Cleaning Formulations with VOC Compliance Requirements

In aqueous-based industrial cleaning compositions and paint strippers, THFA provides a fully biodegradable solvent platform with 100% renewable carbon content [1]. Its complete water miscibility (4.634×10⁵ mg/L at 25°C) eliminates the phase separation issues encountered with benzyl alcohol or glycol ethers, enabling simplified, surfactant-reduced formulations. THFA's classification as a combustible rather than flammable liquid (flash point 83-84°C open cup) [2] reduces regulatory complexity under VOC emissions standards, while its established role as a chlorinated solvent replacement [3] supports facility transition away from methylene chloride and trichloroethylene in compliance with evolving environmental regulations.

Agricultural Adjuvants and Biocide Delivery Systems

THFA's unique combination of high water miscibility [1] and excellent solvency for hydrophobic actives makes it a valuable component in agricultural spray adjuvants and biocide formulations . Unlike petroleum-derived solvents that require emulsification, THFA forms homogeneous aqueous solutions that maintain active ingredient solubility throughout dilution and application. The biodegradability of THFA ensures minimal soil accumulation, while its low mammalian toxicity profile (rat oral LD₅₀ 1600-2300 mg/kg) [2] presents a favorable safety profile compared to alternative carrier solvents. This application scenario leverages the hydrophilic-hydrophobic balance inherent to THFA's molecular structure—a property not replicated by either fully hydrophobic hydrocarbon solvents or fully hydrophilic glycols.

Specialty Polyetheramine Synthesis with Tetrahydrofuran Backbone

THFA serves as a non-hydrocarbyl initiator for polyetheramine production, as documented in patent literature describing alkoxylation of THFA followed by reductive amination [1]. The resulting tetrahydrofurfuryl alcohol-initiated polyetheramines incorporate the saturated oxygen heterocycle into the polymer backbone, imparting distinct flexibility and polarity characteristics compared to conventional hydrocarbon-initiated analogs. This synthetic route leverages THFA's primary alcohol functionality for controlled alkoxylation while preserving the tetrahydrofuran ring structure, which would be absent if furfuryl alcohol (unsaturated ring) or benzyl alcohol (aromatic ring) were substituted. The resultant polyetheramines find application in epoxy curing agents, fuel additives, and polyurea coatings where tailored polarity and hydrogen-bonding capacity are required.

Technical Documentation Hub

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